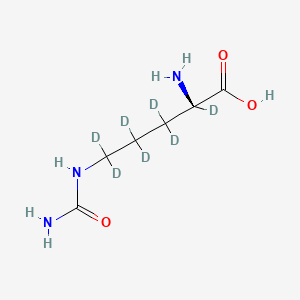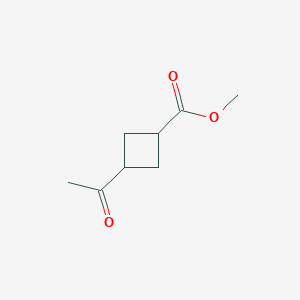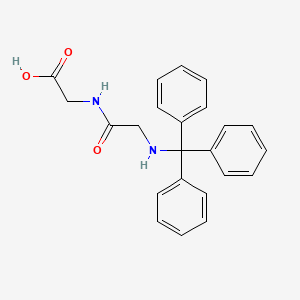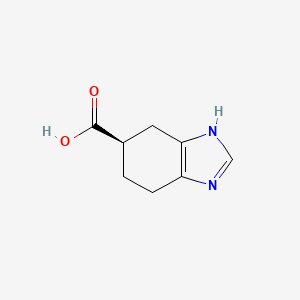
Methyl 4-(piperazin-1-YL)butanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(piperazin-1-yl)butanoate hydrochloride is a chemical compound with the molecular formula C9H18N2O2·HCl. It is a derivative of piperazine, a heterocyclic organic compound that is commonly used in pharmaceuticals and agrochemicals due to its ability to modulate pharmacokinetic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(piperazin-1-yl)butanoate hydrochloride typically involves the reaction of piperazine with methyl 4-bromobutanoate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated by filtration, washing, and drying. Advanced techniques such as high-performance liquid chromatography (HPLC) may be used for further purification .
化学反応の分析
Types of Reactions
Methyl 4-(piperazin-1-yl)butanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols .
科学的研究の応用
Methyl 4-(piperazin-1-yl)butanoate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved pharmacokinetic properties.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of Methyl 4-(piperazin-1-yl)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including antimicrobial, antiviral, and anti-inflammatory activities . The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Methyl 4-(piperazin-1-yl)butanoate hydrochloride can be compared with other similar compounds, such as:
Methyl 4-(piperidin-1-yl)butanoate hydrochloride: This compound has a similar structure but contains a piperidine ring instead of a piperazine ring.
Methyl 4-(piperazin-1-yl)butanoate dihydrochloride: This compound is a dihydrochloride salt form and may have different solubility and stability properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacokinetic and biological properties, making it a valuable compound for various scientific research applications .
特性
分子式 |
C9H19ClN2O2 |
|---|---|
分子量 |
222.71 g/mol |
IUPAC名 |
methyl 4-piperazin-1-ylbutanoate;hydrochloride |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-13-9(12)3-2-6-11-7-4-10-5-8-11;/h10H,2-8H2,1H3;1H |
InChIキー |
NAHFVTJMDSTXAG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCCN1CCNCC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(S)-2-Hydroxy-1-(phenylmethyl)ethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate](/img/structure/B13896648.png)

![Methyl 7-(2-methoxy-5-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13896655.png)
![2-[1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]acetaldehyde](/img/structure/B13896670.png)
![2-[1-[3-(Dibenzylamino)phenyl]propyl]-1-(2-oxo-4-phenyl-1,3-oxazolidin-3-yl)butane-1,3-dione](/img/structure/B13896680.png)






![5-[(4-Chlorophenyl)methyl]-4-ethyl-1,3-thiazol-2-amine](/img/structure/B13896747.png)
